CNX-1351

Covalent Inhibitor Target Engagement Washout Resistance

Choose CNX-1351 for its unique covalent, irreversible PI3Kα inhibition—unlike pan-PI3K or reversible inhibitors. Its Cys862-targeting mechanism ensures sustained target engagement beyond washout, enabling clean isoform-specific pathway dissection. Ideal for PI3Kα-dependent cancer and antiviral research. Confirm durable signaling effects with a proven in vivo dosing regimen.

Molecular Formula C30H35N7O3S
Molecular Weight 573.71
CAS No. 1276105-89-5
Cat. No. B612259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCNX-1351
CAS1276105-89-5
SynonymsCNX1351;  CNX 1351;  CNX-1351.
Molecular FormulaC30H35N7O3S
Molecular Weight573.71
Structural Identifiers
SMILESCC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C
InChIInChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34)
InChIKeyDLNUPKDFXMWRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CNX-1351 (CAS 1276105-89-5) Baseline Overview: A First-in-Class Covalent PI3Kα Inhibitor for Cancer Research


CNX-1351 (CAS 1276105-89-5) is a potent, isoform-selective, targeted covalent inhibitor of the lipid kinase PI3Kα [1]. It was rationally designed to exploit a unique cysteine residue (C862) present only in the α isoform of PI3K, enabling irreversible covalent modification [1]. This mechanism confers a distinct pharmacological profile characterized by high selectivity over other Class I PI3K isoforms (β, γ, δ) and other lipid kinases . As a research tool, CNX-1351 enables specific interrogation of PI3Kα-dependent signaling pathways in models driven by PIK3CA mutations, which are frequent oncogenic drivers in human cancers [1].

Why CNX-1351 Cannot Be Substituted with Generic Pan-PI3K or Reversible PI3Kα Inhibitors


CNX-1351 possesses a unique covalent binding mechanism that is fundamentally distinct from reversible ATP-competitive inhibitors like BYL719 (Alpelisib), GDC-0077 (Inavolisib), or pan-PI3K inhibitors such as GDC-0941 and BKM120 [1]. Its covalent engagement of Cys862 in PI3Kα results in sustained target inhibition that persists even after compound washout [2], a property unattainable with reversible inhibitors. Furthermore, while other PI3Kα inhibitors like BYL719 or A66 show selectivity over other isoforms, CNX-1351's selectivity window for PI3Kα over PI3Kβ (24-fold), PI3Kδ (35-fold), and PI3Kγ (444-fold) is unique and arises from its covalent mechanism rather than simply binding pocket affinity [1]. Substituting CNX-1351 with a pan-PI3K inhibitor would introduce confounding off-target effects on PI3Kβ, δ, and γ, complicating data interpretation. Similarly, using a reversible PI3Kα inhibitor would fail to recapitulate the sustained, washout-resistant inhibition characteristic of covalent target engagement [2].

CNX-1351: A Quantitative Evidence Guide for Differentiated Performance vs. PI3K Inhibitor Comparators


Covalent Binding Kinetics and Sustained Target Engagement Differentiate CNX-1351 from Reversible Inhibitors

CNX-1351 functions as a covalent inhibitor, forming an irreversible bond with Cys862 of PI3Kα. Its kinetic parameters, including kinact (6.57 × 10⁻⁴ s⁻¹) and Ki (38.0 nM), demonstrate a balance of moderate intrinsic reactivity and target binding affinity [1]. Crucially, in cellular washout experiments, CNX-1351 maintained prolonged PI3Kα inhibition after compound removal, a feature not observed with reversible inhibitors like BYL719 or GDC-0941 [2].

Covalent Inhibitor Target Engagement Washout Resistance PI3Kα

Isoform Selectivity: CNX-1351 Demonstrates a 20- to 444-Fold Selectivity Window for PI3Kα Over Other Class I Isoforms

CNX-1351's covalent binding to Cys862, an amino acid unique to the PI3Kα isoform, confers exceptional selectivity. Quantitative IC50 measurements reveal a substantial potency window compared to other Class I PI3K isoforms [1]. This selectivity profile is distinct from pan-PI3K inhibitors like GDC-0941 (IC50s: α=3 nM, β=33 nM, δ=3 nM, γ=75 nM), which potently inhibit multiple isoforms [2], and from reversible PI3Kα inhibitors like BYL719 (IC50s: α=5 nM, β=1200 nM, δ=290 nM, γ=250 nM), which still exhibit notable activity against PI3Kγ and δ [3].

Isoform Selectivity PI3K Kinase Inhibitor Off-Target Effects

Cellular Antiproliferative Potency in PIK3CA-Mutant Cancer Models

CNX-1351 demonstrates potent, sub-100 nM antiproliferative effects in human cancer cell lines harboring activating PIK3CA mutations, the genetic context for which it was designed [1]. Its cellular potency is comparable to, and in some cases exceeds, that of clinical-stage PI3Kα inhibitors in the same cell lines.

Antiproliferative PIK3CA Mutation Cancer Cell Lines GI50

In Vivo Target Engagement and Tumor Growth Inhibition in Xenograft Models

CNX-1351 demonstrates in vivo pharmacodynamic activity, suppressing the PI3K pathway biomarker p-Akt(Ser473) in mouse spleen after intraperitoneal administration [1]. In ovarian cancer xenograft models, CNX-1351 treatment prolonged survival and inhibited tumor growth [2]. Notably, CNX-1351 also enhanced the anti-tumor efficacy of the PARP inhibitor rucaparib in cervical cancer xenografts, suggesting utility in combination therapy studies [3].

In Vivo Efficacy Xenograft Pharmacodynamics Tumor Growth Inhibition

Metabolic Instability: A Critical Consideration for Experimental Design

CNX-1351 is characterized by rapid metabolism in rat liver microsomes, a limitation that has been documented in comparative studies with optimized covalent PI3Kα inhibitors [1]. This metabolic liability influences its in vivo pharmacokinetic profile and should be carefully considered when designing long-term in vivo experiments.

Metabolic Stability Rat Liver Microsomes In Vivo Clearance Covalent Inhibitor

Broad-Spectrum Antiviral Activity via PI3K-Akt Pathway Modulation

Beyond oncology, CNX-1351 has been identified as a broad-spectrum antiviral agent effective against multiple RNA viruses, including Rift Valley fever virus (RVFV), through a mechanism involving PI3K-Akt pathway inhibition [1]. This represents a distinct application domain not shared by clinical PI3Kα inhibitors like BYL719 or GDC-0077, which have not been profiled for antiviral activity.

Antiviral RNA Virus RVFV PI3K-Akt Pathway

Optimizing Research Outcomes with CNX-1351: Recommended Application Scenarios Based on Quantitative Evidence


Dissecting PI3Kα-Specific Signaling in PIK3CA-Mutant Cancer Models

CNX-1351 is optimally deployed in cellular and in vivo models driven by activating PIK3CA mutations (e.g., MCF-7 E545K, SKOV3 H1047R) to specifically interrogate PI3Kα-dependent signaling. Its covalent mechanism ensures sustained pathway inhibition (p-Akt suppression) that outlasts compound washout, making it ideal for long-term proliferation assays (GI50 < 100 nM) [1]. Its high selectivity (444-fold over PI3Kγ) minimizes confounding effects on immune cell signaling compared to pan-PI3K inhibitors [1].

In Vivo Pharmacodynamic and Xenograft Efficacy Studies with Controlled Dosing Schedules

For in vivo studies, CNX-1351 at 100 mg/kg intraperitoneal (once daily) effectively suppresses the PI3K pathway biomarker p-Akt(Ser473) in mouse spleen for at least 4 hours [1]. This pharmacodynamic window supports once-daily dosing in xenograft models, where CNX-1351 at 50 mg/kg prolongs survival in ovarian cancer models [2]. Researchers must account for its rapid metabolism by adhering to established dosing regimens; oral administration is not recommended due to anticipated poor bioavailability [3].

Rational Combination Therapy Studies, Notably with PARP Inhibitors

CNX-1351 has demonstrated in vivo synergy with the PARP inhibitor rucaparib in cervical cancer xenografts, significantly enhancing tumor growth inhibition compared to either agent alone [1]. This combination is supported by mechanistic evidence of PI3K inhibition inducing DNA damage repair deficiencies and blunting homologous recombination [1]. Researchers exploring synthetic lethality or combination strategies in DNA repair-deficient cancers can leverage CNX-1351 as a specific PI3Kα inhibitor in these combinatorial regimens.

Investigating PI3K-Akt Dependency in RNA Virus Replication

CNX-1351 has been validated as a broad-spectrum antiviral agent against RNA viruses like RVFV, acting via PI3K-Akt pathway modulation [1]. Virology researchers can utilize CNX-1351 in BSL-2 compatible viral replicon particle (VRP) systems to study host-factor dependencies without the biosafety constraints of live virus work [1]. This application is unique to CNX-1351 among commercially available PI3K inhibitors and provides a chemical probe for dissecting the role of PI3K signaling in viral life cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for CNX-1351

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.